molecular formula C14H17F2N3O B2588007 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2200001-35-8

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Katalognummer B2588007
CAS-Nummer: 2200001-35-8
Molekulargewicht: 281.307
InChI-Schlüssel: CJSUJRVNOHQDMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular formula of this compound is C14H17F2N3O. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.307. Other specific physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Biological Activity

The synthesis and exploration of pyrazolo[1,5-a]pyrimidine derivatives have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Studies have focused on developing novel synthetic routes and evaluating the antimicrobial, anticancer, and anti-inflammatory properties of these compounds.

One study outlined the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through microwave irradiative cyclocondensation, revealing their promising insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020). Another research effort demonstrated the creation of heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. This work highlighted the significant antibacterial activity of these novel compounds (Azab, Youssef, & El-Bordany, 2013).

Structural Analysis and Molecular Interactions

The structural characteristics and molecular interactions of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, the hydrogen-bonded chain of rings in certain derivatives and their framework structures in monohydrate form were detailed, showcasing the importance of hydrogen bonding in dictating the molecular architecture (Portilla et al., 2006).

Synthesis and SAR Studies

The synthesis of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective COX-2 inhibitors was described, illustrating the modification of pyrimidine substituents to optimize activity. This research underscores the therapeutic potential of these compounds in inflammation-related conditions (Almansa et al., 2001). Additionally, the development of pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists highlighted their significant in vitro and oral antihypertensive activities, further emphasizing the versatility of this scaffold in drug development (Shiota et al., 1999).

Antiviral and Analgesic Activities

Investigations into the antiviral and analgesic activities of pyrazolo[1,5-a]pyrimidine derivatives revealed their potential against influenza and Coxsackie viruses. This study demonstrates the broad spectrum of biological activities that these compounds can exhibit, offering insights into their use as antiviral agents (Elkina et al., 2020).

Zukünftige Richtungen

Pyrimidines, including this compound, have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties . Future research could focus on developing new pyrimidines as anti-inflammatory agents and exploring their potential as fluorophores .

Eigenschaften

IUPAC Name

7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUJRVNOHQDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.